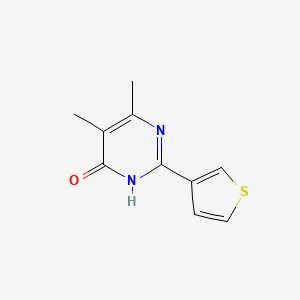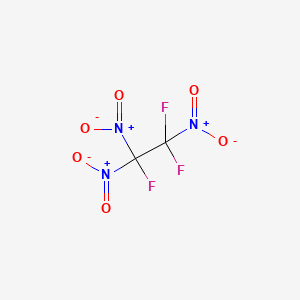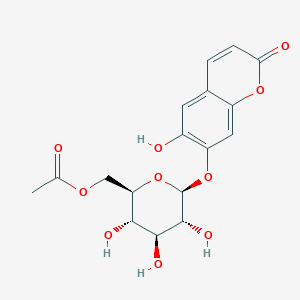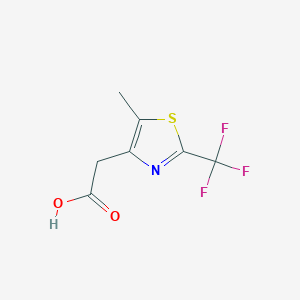![molecular formula C12H4Cl6O B13433286 2',4,4',5,5',6-Hexachloro-[1,1'-biphenyl]-2-ol](/img/structure/B13433286.png)
2',4,4',5,5',6-Hexachloro-[1,1'-biphenyl]-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,4,4’,5,5’,6-Hexachloro-[1,1’-biphenyl]-2-ol is a polychlorinated biphenyl (PCB) compound. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. This specific compound is known for its high level of chlorination, which contributes to its stability and persistence in the environment .
準備方法
The synthesis of 2’,4,4’,5,5’,6-Hexachloro-[1,1’-biphenyl]-2-ol typically involves the chlorination of biphenyl compounds. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron or aluminum chloride. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
化学反応の分析
2’,4,4’,5,5’,6-Hexachloro-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of less chlorinated biphenyls.
科学的研究の応用
2’,4,4’,5,5’,6-Hexachloro-[1,1’-biphenyl]-2-ol has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples.
Biology: Studies on its toxicological effects help understand the impact of PCBs on living organisms.
Medicine: Research on its interactions with biological molecules aids in the development of treatments for PCB exposure.
作用機序
The mechanism of action of 2’,4,4’,5,5’,6-Hexachloro-[1,1’-biphenyl]-2-ol involves its interaction with cellular receptors and enzymes. It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. These enzymes mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons and are involved in cell-cycle regulation .
類似化合物との比較
2’,4,4’,5,5’,6-Hexachloro-[1,1’-biphenyl]-2-ol can be compared with other similar compounds, such as:
2,2’,4,4’,5,5’-Hexachlorobiphenyl (PCB-153): Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,2’,3,4,5,6’-Hexachlorobiphenyl (PCB-143): Differs in the position of chlorine atoms, affecting its physical and chemical properties.
2,3,4,4’,5,6-Hexachlorobiphenyl: Another isomer with different chlorine atom positions, influencing its environmental persistence and biological activity.
特性
分子式 |
C12H4Cl6O |
|---|---|
分子量 |
376.9 g/mol |
IUPAC名 |
3,4,5-trichloro-2-(2,4,5-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H4Cl6O/c13-5-2-7(15)6(14)1-4(5)10-9(19)3-8(16)11(17)12(10)18/h1-3,19H |
InChIキー |
DUYUNNFIHOWGAB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(C(=C(C=C2O)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


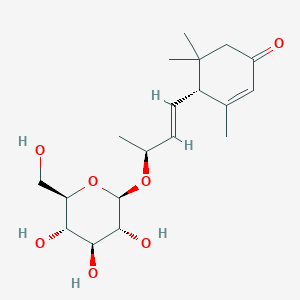

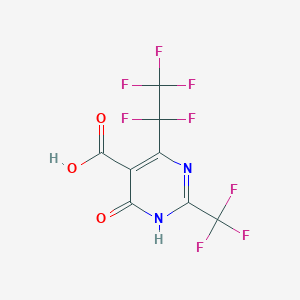
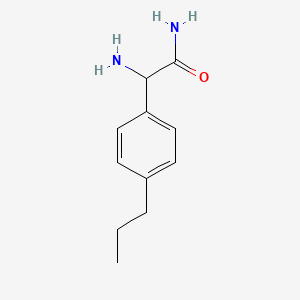

![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13433232.png)
![(3S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13433235.png)
